molecular formula C7H5N3S B13998428 4-Mercaptopyrido[2,3-d]pyrimidine CAS No. 78159-02-1

4-Mercaptopyrido[2,3-d]pyrimidine

Cat. No.: B13998428
CAS No.: 78159-02-1
M. Wt: 163.20 g/mol
InChI Key: LQDZBRVMVSRDTC-UHFFFAOYSA-N
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Description

4-Mercaptopyrido[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a mercapto group (-SH) attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis can begin with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as the use of active nickel as a catalyst and solvent-free conditions have been explored to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptopyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

4-Mercaptopyrido[2,3-d]pyrimidine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-Mercaptopyrido[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine: Shares the core structure but lacks the mercapto group.

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with different biological activities.

    Quinazoline: A fused pyrimidine with significant medicinal applications.

Uniqueness: 4-Mercaptopyrido[2,3-d]pyrimidine is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This feature enhances its utility in various chemical and biological applications .

Properties

CAS No.

78159-02-1

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

1H-pyrido[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C7H5N3S/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-4H,(H,8,9,10,11)

InChI Key

LQDZBRVMVSRDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=NC2=S)N=C1

Origin of Product

United States

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